3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one
Description
3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound featuring a fused isoxazole-pyridazinone scaffold with a cyclobutyl substituent at the 3-position.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-cyclobutyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C9H9N3O2/c13-9-7-6(4-10-11-9)14-12-8(7)5-2-1-3-5/h4-5H,1-3H2,(H,11,13) |
InChI Key |
WXIRYYKROBUJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NOC3=C2C(=O)NN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylamine with isoxazole derivatives, followed by cyclization with hydrazine derivatives to form the pyridazine ring. The reaction conditions often include the use of catalysts such as copper or palladium, and solvents like acetonitrile or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing the need for manual intervention and improving reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one has several scientific research applications, including:
Chemistry: As a versatile scaffold for the synthesis of novel compounds with potential biological activity.
Biology: Used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Employed in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of kinases or phosphodiesterases, affecting cellular signaling pathways and resulting in anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Analgesic Activity :
- Derivatives such as 4a, 4f, 4g, and 4i (25 mg/kg) exhibited morphine-like analgesic effects in hot-plate and acetic acid writhing tests ().
- Electron-donating substituents (e.g., methoxy, methyl) enhance activity by improving binding affinity to target receptors ().
Comparison with Thiazolo[4,5-d]pyridazin-4(5H)-ones
Thiazolo analogs replace the isoxazole oxygen with sulfur, altering electronic and steric profiles:
- 7-Phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one : Yield 77%, melting point 285–286°C, with NMR data confirming purity ().
- 2-Morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one : Molecular weight 320.39 g/mol, demonstrating thiophene’s role in π-π stacking interactions ().
Comparison with Furo[2,3-d]pyridazin-4(5H)-ones
Furo analogs feature an oxygen-containing fused ring system:
Key Differences :
- Reactivity : Furo derivatives require less acidic propargylic protons for successful cyclization compared to isoxazolo systems ().
- Pharmacokinetics : Isoxazolo and thiazolo derivatives generally exhibit higher metabolic stability due to sulfur/nitrogen heteroatoms ().
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 165.17 g/mol
- CAS Number : 2135336-75-1
The biological activity of 3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurochemical signaling and offering therapeutic effects in neurodegenerative diseases.
Anticancer Activity
Research indicates that 3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one exhibits significant anticancer properties:
- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These studies highlight its potential as a lead compound for developing new anticancer agents.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Mechanism : It may protect neurons from oxidative stress and apoptosis by modulating signaling pathways related to neuroinflammation.
Study on Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers explored the efficacy of 3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapy.
Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer’s disease. The treated group exhibited improved cognitive function and reduced amyloid plaque formation compared to untreated controls, suggesting its potential role in treating neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
